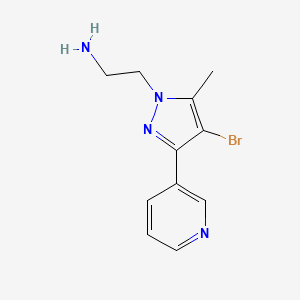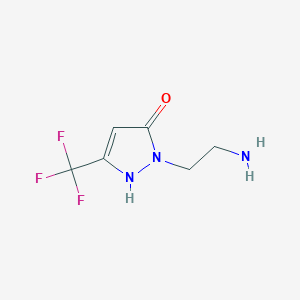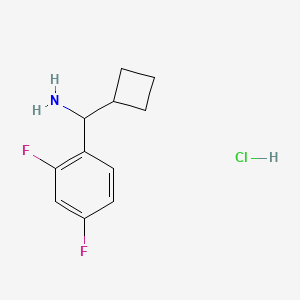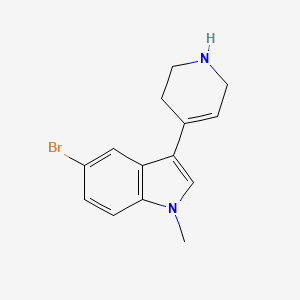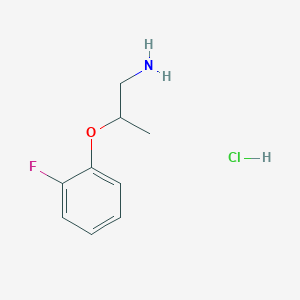
1-(6-Chloropyrimidin-4-yl)-1,4-diazepane
Descripción general
Descripción
“1-(6-Chloropyrimidin-4-yl)ethanone” is a compound with the CAS Number: 210295-81-1. It has a molecular weight of 156.57 . Another related compound is “(6-chloropyrimidin-4-yl)methanol” with the CAS Number: 1025351-41-0 and a molecular weight of 144.56 .
Synthesis Analysis
A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate has been developed by five steps which include activation of a methylene group, hydrazinolysis, cyclisation and chloro-amine coupling reactions .
Molecular Structure Analysis
The compound “1-(6-chloropyrimidin-4-yl)-4-piperidinol” has a molecular weight of 213.66 .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
The chemical compound 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane serves as a crucial precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Notably, a new method was developed for synthesizing 6,7-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-8(9H)-one derivatives. This process involved intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters to construct the pyrimido[4,5-e][1,4]diazepine core, validating the methodology through the preparation of several representative compounds in moderate to good yields (Xiang, Hu, Dang, & Bai, 2011).
Antitumor Activity
Research on derivatives of 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane highlighted their potential as antitumor agents. A study involving the microwave-induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines showed remarkable activity against various human tumor cell lines. Some compounds exhibited significant inhibitory effects, with important GI50 values ranging from 0.068 to 0.35 microM in vitro assays (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
Chemical Transformation and Ring Expansion
Further applications include the chemical transformation and ring expansion of pyrimidines to produce 1,3-diazepines, showcasing the compound's utility in generating complex structures. A particular study detailed the diastereoselective formation of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones through a highly nuanced reaction process, indicating the importance of this compound in synthetic chemistry for generating structurally diverse molecules (Fesenko, Trafimova, Albov, & Shutalev, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-6-9(13-7-12-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABKNRXRMKJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



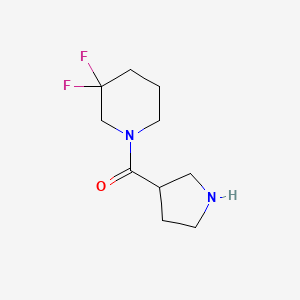
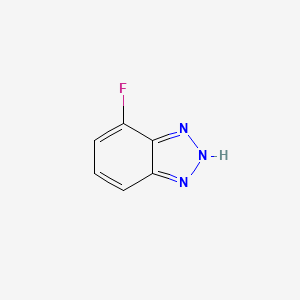
![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)
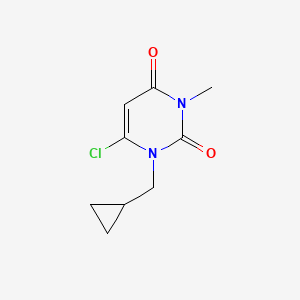
![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)
